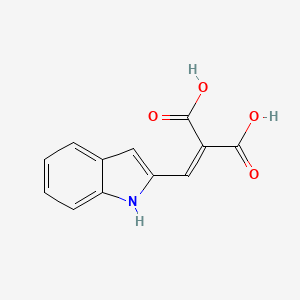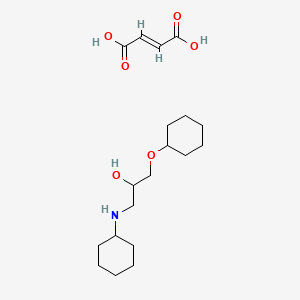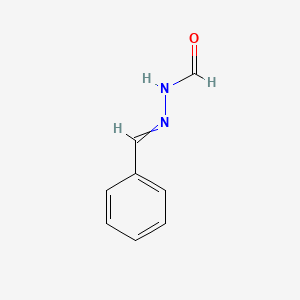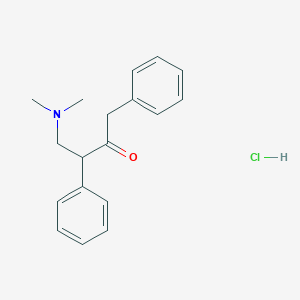
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group and two phenyl groups attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted butanone. The reaction conditions often include the use of a solvent like methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dimethylamino-substituted compounds and phenyl-substituted butanones. Examples include 4-(Dimethylamino)benzoic acid and 4-dimethylaminophenol .
Uniqueness
Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
64824-53-9 |
|---|---|
Formule moléculaire |
C18H22ClNO |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
4-(dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-19(2)14-17(16-11-7-4-8-12-16)18(20)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H |
Clé InChI |
FNGYYHOYVKMSMQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


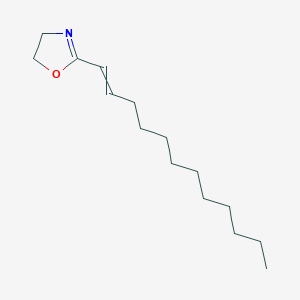
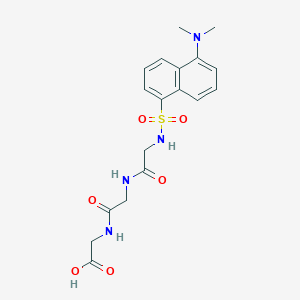

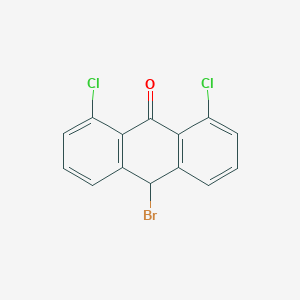
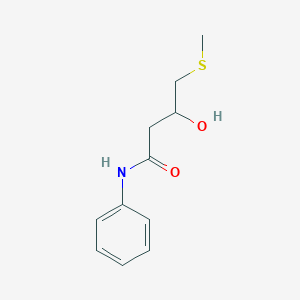

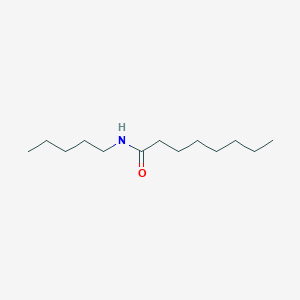
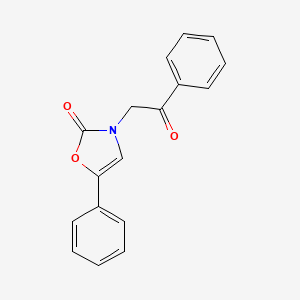
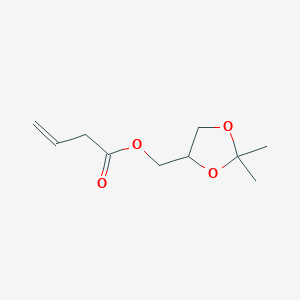
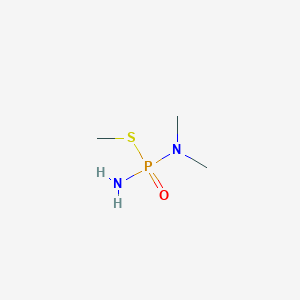
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
